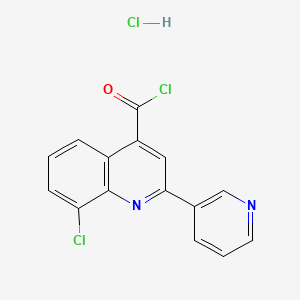

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Overview

Description

“8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound with the molecular formula C15H9Cl3N2O. It is a type of quinoline, which is a heterocyclic aromatic compound . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been widely studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” would include these rings along with the additional functional groups specified in its name.Chemical Reactions Analysis

Quinoline and its derivatives participate in various chemical reactions. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications

Photoluminescent Materials

Research indicates the use of quinoline and pyridine derivatives in the development of photoluminescent materials. A study by Twaróg et al. (2020) explored a coordination polymer constructed with an N-donor ligand derived from quinoline and pyridine, revealing photoluminescent properties with potential applications in sensing and lighting technologies (Twaróg, Hołyńska, & Kochel, 2020).

Organic Synthesis and Heterocyclic Chemistry

Derivatives of quinoline and pyridine are pivotal in organic synthesis and the construction of complex heterocyclic compounds. For instance, Rehwald et al. (2000) synthesized Hetaryl-pyridinium salts and condensed 3-amino-pyrid-2-ones, highlighting the role of these compounds in expanding the toolkit available for synthesizing novel heterocyclic structures (Rehwald, Bellmann, Jeschke, & Gewald, 2000).

Crystal Engineering and Material Science

The detailed study of crystal structures of halogen-substituted quinolines showcases their importance in material science, particularly in understanding molecular interactions and designing molecular materials with tailored properties. De Souza et al. (2015) investigated the crystal structures of halogen-substituted quinolines, providing insights into the intermolecular interactions that could be harnessed in material design (De Souza, Gonçalves, Wardell, & Wardell, 2015).

Metal Complexes and Catalysis

Quinoline and pyridine derivatives serve as ligands in metal complexes, which are crucial for catalytic applications. Bortoluzzi et al. (2011) prepared new platinum(II) and palladium(II) complexes by condensation of 8-aminoquinoline with substituted aldehydes or ketones, illustrating the potential of these complexes in catalysis and material chemistry (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).

Chemical Transformations and Synthetic Methodologies

The versatility of quinoline and pyridine derivatives is further highlighted in their application to synthetic methodologies. Mongin et al. (1996) explored the use of pyridine hydrochloride for synthesizing chloro compounds from bromo derivatives, showcasing the utility of these compounds in facilitating diverse chemical transformations (Mongin, Mongin, Trécourt, Godard, & Quéguiner, 1996).

Future Directions

Quinoline and its derivatives continue to be an area of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating their biological and pharmaceutical activities.

properties

IUPAC Name |

8-chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O.ClH/c16-12-5-1-4-10-11(15(17)20)7-13(19-14(10)12)9-3-2-6-18-8-9;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCDPPNBERIFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B1396703.png)

![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)

![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)